
4-Benzyl-3-phenyl-5-pyrazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-3-phenyl-5-pyrazolone is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a pyrazolone ring substituted with benzyl and phenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-phenyl-5-pyrazolone typically involves the reaction of phenylhydrazine with benzylideneacetone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrazolone compound. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for large-scale production, and optimization of reaction parameters is essential to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-3-phenyl-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazolone derivatives.
Substitution: The benzyl and phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted pyrazolone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyrazolone derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-Benzyl-3-phenyl-5-pyrazolone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-phenyl-5-pyrazolone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its use as an analgesic and anti-inflammatory agent.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Acyl pyrazolone derivatives: Investigated for their coordination chemistry and potential biological activities.
Uniqueness: 4-Benzyl-3-phenyl-5-pyrazolone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its benzyl and phenyl groups contribute to its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
40115-65-9 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-benzyl-3-phenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C16H14N2O/c19-16-14(11-12-7-3-1-4-8-12)15(17-18-16)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,19) |
InChI Key |
ZNERTAAPKLLEBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=NNC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


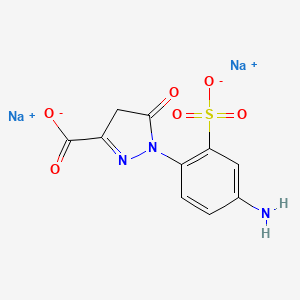
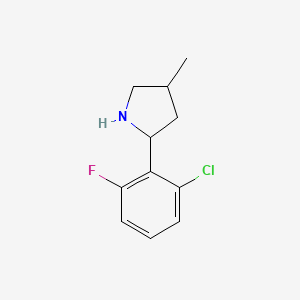

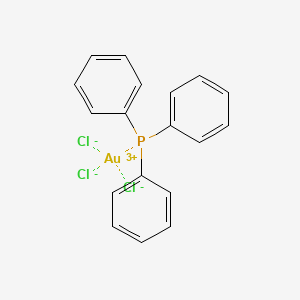
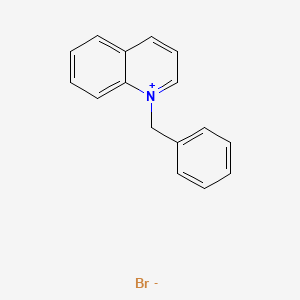
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
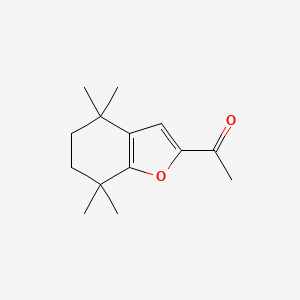
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)



![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)
